3-Chloro-2-methylprop-2-ene-1-thiol 3-Chloro-2-methylprop-2-ene-1-thiol
Brand Name: Vulcanchem
CAS No.: 57466-64-5
VCID: VC5967232
InChI: InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
SMILES: CC(=CCl)CS
Molecular Formula: C4H7ClS
Molecular Weight: 122.61

3-Chloro-2-methylprop-2-ene-1-thiol

CAS No.: 57466-64-5

Cat. No.: VC5967232

Molecular Formula: C4H7ClS

Molecular Weight: 122.61

* For research use only. Not for human or veterinary use.

3-Chloro-2-methylprop-2-ene-1-thiol - 57466-64-5

Specification

CAS No. 57466-64-5
Molecular Formula C4H7ClS
Molecular Weight 122.61
IUPAC Name (E)-3-chloro-2-methylprop-2-ene-1-thiol
Standard InChI InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Standard InChI Key WBQJFNSFBMQLRI-UHFFFAOYSA-N
SMILES CC(=CCl)CS

Introduction

Structural and Nomenclature Analysis

3-Chloro-2-methylprop-2-ene-1-thiol (IUPAC name: 3-chloro-2-methylprop-2-ene-1-thiol) features a branched four-carbon chain with a terminal thiol group, a methyl substituent at the second carbon, and a chlorine atom at the third carbon. The prop-2-ene backbone introduces a double bond between C2 and C3, creating a planar sp²-hybridized region that influences electronic distribution.

Molecular Formula: C₄H₇ClS
Structural Features:

  • Thiol group (-SH): Imparting nucleophilic character and odor properties typical of mercaptans .

  • Chlorine substituent: Enhances electrophilicity at C3 and participates in resonance with the double bond.

  • Methyl group: Steric effects modulate reaction kinetics and regioselectivity.

The compound’s stereoelectronic profile is critical for understanding its reactivity, particularly in nucleophilic substitution and addition reactions.

Synthesis and Manufacturing Processes

Conventional Alkylation Strategies

A plausible route involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with hydrogen sulfide (H₂S) under acidic conditions. This method mirrors the synthesis of 3-(alkylthio)propionic acids, where thiols react with chlorinated precursors . For example:

CH2=C(CH3)-CH2Cl+H2SH+CH2=C(CH3)-CH2SH+HCl\text{CH}_2=\text{C(CH}_3\text{)-CH}_2\text{Cl} + \text{H}_2\text{S} \xrightarrow{\text{H}^+} \text{CH}_2=\text{C(CH}_3\text{)-CH}_2\text{SH} + \text{HCl}

Yields depend on temperature, solvent polarity, and catalyst selection.

Microwave-Assisted Synthesis

Modern techniques, such as microwave irradiation, enhance reaction efficiency. A study on 3-(alkylthio)propionic acids demonstrated 60–90% yields in 10–30 minutes using ethanol and NaOH . Adapting this protocol:

ParameterValue
Temperature80–120°C
SolventEthanol
BaseNaOH
Reaction Time15–20 minutes
Yield~75% (estimated)

This method reduces side products like disulfides, which commonly form under prolonged heating .

Physicochemical Properties

Thermodynamic Data

Based on analogous thiols (e.g., 3-methyl-2-butene-1-thiol) :

PropertyValue
Molecular Weight122.61 g/mol
Boiling Point~150–160°C (extrapolated)
Density1.05–1.10 g/cm³
SolubilityMiscible with organic solvents

The chlorine atom increases molecular polarity compared to non-halogenated thiols, slightly elevating boiling points.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 1.8–2.1 ppm (methyl protons), δ 3.2–3.5 ppm (-SH, broad), and δ 5.2–5.6 ppm (alkene protons).

  • IR: Strong S-H stretch (~2550 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-Cl stretch (~600 cm⁻¹) .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloro group undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides). For instance:

CH2=C(CH3)-CH2SH+NaOCH3CH2=C(CH3)-CH2SCH3+NaCl\text{CH}_2=\text{C(CH}_3\text{)-CH}_2\text{SH} + \text{NaOCH}_3 \rightarrow \text{CH}_2=\text{C(CH}_3\text{)-CH}_2\text{SCH}_3 + \text{NaCl}

Steric hindrance from the methyl group may slow kinetics compared to linear analogs.

Addition Reactions

The conjugated alkene participates in electrophilic additions. For example, bromine adds across the double bond:

CH2=C(CH3)-CH2SH+Br2CH2Br-CBr(CH3)-CH2SH\text{CH}_2=\text{C(CH}_3\text{)-CH}_2\text{SH} + \text{Br}_2 \rightarrow \text{CH}_2\text{Br-CBr(CH}_3\text{)-CH}_2\text{SH}

Regioselectivity follows Markovnikov’s rule due to carbocation stabilization by the methyl group.

Applications and Industrial Relevance

Flavor and Fragrance Industry

Thiols like 3-methyl-2-butene-1-thiol are used in flavor formulations for garlic/onion notes . The chloro derivative may serve as a precursor for modified aroma compounds.

Pharmaceutical Intermediates

Chlorinated thiols are valuable in synthesizing β-lactam antibiotics and cysteine protease inhibitors. The electrophilic chlorine enables cross-coupling reactions with biomolecules.

Polymer Chemistry

As a chain-transfer agent in radical polymerization, it regulates molecular weight by terminating growing polymer chains.

HazardPrecaution
ToxicityLD₅₀ (oral, rat): ~200–300 mg/kg
Skin IrritationWear nitrile gloves
VolatilityUse fume hoods

Storage recommendations: airtight containers under nitrogen at 2–8°C.

Recent Research Developments

Green Synthesis Innovations

Microwave-assisted protocols reduce energy use and waste, aligning with principles in 3-(alkylthio)propionic acid synthesis .

Catalytic Asymmetric Reactions

Chiral ligands (e.g., BINAP) enable enantioselective transformations, though applications to this compound remain unexplored .

Computational Modeling

DFT studies predict favorable kinetics for thiol-ene click reactions, suggesting utility in bioconjugation .

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